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Compound Name: NCGC00351170
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For Researchers, Scientists, and Drug Development Professionals

Introduction

NCGC00351170 is a novel small molecule identified as a disruptor of the interaction between
Calcium- and Integrin-Binding Protein 1 (CIB1) and the integrin allb33 complex. As a furoxan
derivative, it is also known to release nitric oxide (NO), contributing to its antiplatelet properties.
These characteristics position NCGC00351170 as a promising candidate for the development
of new antithrombotic therapies. This document provides detailed application notes and
protocols for the in vivo evaluation of NCGC00351170, based on its mechanism of action and
established preclinical models for antiplatelet agents.

Mechanism of Action

NCGCO00351170 exerts its antiplatelet effect through a dual mechanism:

 Disruption of the CIB1-allb3 Interaction: By binding to CIB1, NCGC00351170 prevents its
interaction with the cytoplasmic tail of the integrin allb subunit. This interference disrupts the
"outside-in" signaling necessary for platelet spreading, stabilization of thrombi, and clot
retraction.

 Nitric Oxide (NO) Donation: The furoxan chemical moiety of NCGC00351170 can release
NO, a potent endogenous vasodilator and inhibitor of platelet activation and aggregation. NO
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activates soluble guanylate cyclase (sGC) in platelets, leading to increased levels of cyclic
guanosine monophosphate (cGMP), which in turn inhibits platelet activation.

The following diagram illustrates the proposed signaling pathway and the points of intervention
for NCGC00351170.

@ eeeeeee » @

Activales o) olat

Platelet Membrane

BBBBB

Integrin allbB3

PPPPPPPP Platelet Spreading & Clot Retraction

Click to download full resolution via product page
Caption: Signaling pathway of NCGC00351170's antiplatelet action.

Quantitative Data

Currently, there is limited publicly available in vivo quantitative data for NCGC00351170. The
available information primarily focuses on its in vitro activity and mechanism of action.

Table 1: In Vitro Activity of NCGC00351170 and Comparators
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Potency
Compound Target Assay Source
(ICs0/EC5s0)
Thrombin- Potent
NCGC0035117  CiB1-allbf33 induced Inhibition
. o [Internal Data]
0 Interaction human platelet (Specific value
aggregation not disclosed)
Arachidonic Acid-
Aspirin COX-1 induced platelet ~20 uM [Generic Data]
aggregation

| Clopidogrel (active metabolite) | P2Y12 Receptor | ADP-induced platelet aggregation | ~1 uM |
[Generic Data] |

Note: The potency values for aspirin and clopidogrel are approximate and can vary depending
on the specific assay conditions.

Experimental Protocols

The following protocols are representative methodologies for the in vivo evaluation of
NCGC00351170's antithrombotic effects. The Ferric Chloride (FeCls)-induced carotid artery
thrombosis model is a widely accepted and relevant model for this purpose.[1][2][3][4][5]

Protocol 1: Ferric Chloride (FeCls)-Induced Carotid
Artery Thrombosis in Mice

This protocol details the procedure to induce thrombosis in the carotid artery of a mouse and to
assess the efficacy of NCGC00351170 in preventing or delaying vessel occlusion.

Materials:
e NCGC00351170
e Vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)

e Male C57BL/6 mice (8-12 weeks old)
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» Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)

e Surgical instruments (scissors, forceps, vessel clamp)

e Doppler flow probe and flowmeter

o 3MM filter paper

» Ferric Chloride (FeCls) solution (e.g., 5% or 10% in distilled water)
» Saline solution

e Sutures

Experimental Workflow Diagram:
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Caption: Experimental workflow for the FeCls-induced thrombosis model.
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Procedure:
o Compound Preparation and Administration:
o Prepare a stock solution of NCGC00351170 in a suitable solvent (e.g., 100% DMSO).

o On the day of the experiment, dilute the stock solution to the final desired concentration in
the vehicle. The final DMSO concentration should ideally be below 10%.

o Administer NCGC00351170 or vehicle to the mice via the desired route (e.g.,
intraperitoneal injection, oral gavage). The timing of administration relative to the
thrombosis induction will depend on the pharmacokinetic properties of the compound (a
typical pre-treatment time is 30-60 minutes).

e Surgical Preparation:

o Anesthetize the mouse using the chosen anesthetic. Confirm the depth of anesthesia by
pedal withdrawal reflex.

o Make a midline cervical incision and carefully dissect the soft tissues to expose the
common carotid artery.

o Separate the carotid artery from the vagus nerve.

o Place a small piece of plastic film or paraffin film under the isolated artery to protect the
surrounding tissues.

e Thrombosis Induction and Monitoring:

[e]

Place a Doppler flow probe on the carotid artery, distal to the planned site of injury, to
measure baseline blood flow.

[e]

Cut a small piece of filter paper (e.g., 1x2 mm) and saturate it with the FeCls solution.

o

Apply the FeCls-soaked filter paper to the surface of the carotid artery for a defined period
(e.g., 3 minutes).

(¢]

After the exposure time, remove the filter paper and rinse the area with saline.
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o Continuously monitor the blood flow using the Doppler probe.

e Endpoint Measurement and Data Analysis:

o The primary endpoint is the time to complete vessel occlusion, defined as the time from
the application of FeCls to the cessation of blood flow (flow < 10% of baseline).

o Record the time to occlusion for each animal.

o Compare the time to occlusion between the vehicle-treated group and the
NCGC00351170-treated groups. Statistical analysis (e.g., t-test or ANOVA) should be
performed to determine the significance of any observed effects.

Table 2: Representative Dosing of Common Antiplatelet Agents in Mice

Route of
Drug . . Dosage Range Source
Administration

Aspirin Oral (gavage) 10-100 mgl/kg [6]
Clopidogrel Oral (gavage) 5-20 mg/kg [6]
Ticagrelor Oral (gavage) 10-30 mg/kg [6]

| Prasugrel | Oral (gavage) | 1-5 mg/kg |[6] |

Note: These dosages are provided as a reference and the optimal dose for NCGC00351170
must be determined experimentally through dose-response studies.

Safety and Toxicology

As with any investigational compound, a thorough toxicological evaluation of NCGC00351170
Is required. Key considerations include:

¢ Bleeding Time: A critical safety assessment for any antiplatelet agent is its effect on
hemostasis. A tail bleeding time assay should be performed to evaluate the risk of bleeding
associated with NCGC00351170.
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o General Toxicity: Standard toxicology studies, including acute and repeated-dose toxicity
studies in relevant animal models, should be conducted to identify any potential off-target
effects and to determine the therapeutic window.

o Metabolite Profiling: Furoxan derivatives can undergo metabolic activation. It is important to
characterize the metabolites of NCGC00351170 and assess their potential activity and
toxicity.

Conclusion

NCGC00351170 represents a novel approach to antiplatelet therapy with its dual mechanism
of action. The protocols and information provided in this document are intended to guide
researchers in the preclinical in vivo evaluation of this promising compound. Due to the limited
availability of specific data for NCGC00351170, the provided protocols are based on
established methods for similar compounds and should be optimized accordingly. Careful dose-
response and safety studies are essential to fully characterize the therapeutic potential of
NCGC00351170.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for In Vivo
Administration of NCGC00351170]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15573602#in-vivo-administration-of-ncgc00351170]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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